tert-Butyl 18-iodooctadecanoate

Description

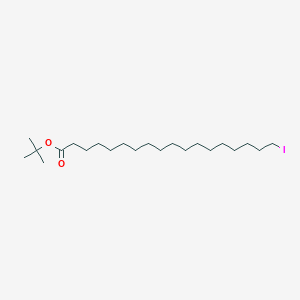

tert-Butyl 18-iodooctadecanoate is a long-chain fatty acid ester featuring a tert-butyl group and an iodine substituent at the 18th carbon of the octadecanoate backbone. Such derivatives are often utilized in organic synthesis, polymer chemistry, or as intermediates in pharmaceutical development. However, none of the provided evidence directly addresses this compound, necessitating comparisons with structurally or functionally related tert-butyl compounds from the available data.

Properties

Molecular Formula |

C22H43IO2 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

tert-butyl 18-iodooctadecanoate |

InChI |

InChI=1S/C22H43IO2/c1-22(2,3)25-21(24)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-23/h4-20H2,1-3H3 |

InChI Key |

URBKPVMUHUCKOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 18-iodooctadecanoate typically involves the esterification of 18-iodooctadecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 18-iodooctadecanoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the presence of a base such as potassium carbonate.

Reduction Reactions: Conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, under inert atmosphere conditions.

Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products Formed:

Substitution Reactions: Formation of tert-butyl 18-hydroxyoctadecanoate, tert-butyl 18-aminooctadecanoate, or tert-butyl 18-thiooctadecanoate.

Reduction Reactions: Formation of tert-butyl octadecanoate.

Oxidation Reactions: Formation of tert-butyl 18-carboxyoctadecanoate or other oxidized derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 18-iodooctadecanoate is used as a precursor in the synthesis of various complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a probe to study lipid metabolism and transport. Its incorporation into lipid bilayers helps in understanding the dynamics and interactions of membrane-bound proteins.

Medicine: The compound has potential applications in drug delivery systems. Its hydrophobic nature allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.

Industry: this compound is used in the production of surfactants and emulsifiers. Its ability to modify the surface properties of materials makes it valuable in the formulation of cosmetics, detergents, and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 18-iodooctadecanoate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This integration can affect the function of membrane-bound proteins, influencing various cellular processes. Additionally, the iodine atom in the compound can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provides information on two tert-butyl derivatives: tert-butyl alcohol (CAS 75-65-0) and tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1). While these differ significantly from tert-butyl 18-iodooctadecanoate in structure and application, key contrasts in physicochemical properties, hazards, and functional roles can be extrapolated:

Table 1: Comparative Analysis of Tert-Butyl Derivatives

Key Findings:

Structural and Functional Differences: tert-Butyl alcohol is a small, volatile molecule with broad industrial applications, whereas the pyrrolidine carboxylate is a complex heterocyclic ester used in niche research.

Stability and Handling: tert-Butyl alcohol is highly flammable (NFPA flammability rating: 3) and requires stringent ventilation and fire suppression measures . This compound’s long hydrocarbon chain likely reduces volatility and flammability but may necessitate precautions against iodine release under heat or light.

The pyrrolidine derivative lacks documented toxicity, though data gaps exist .

Regulatory and Environmental Impact: tert-Butyl alcohol is regulated under OSHA and NIOSH exposure limits due to its volatility and health risks . This compound’s environmental persistence (due to the long alkyl chain) and iodine content might trigger stringent disposal protocols under hazardous waste guidelines.

Limitations of Available Evidence

- Experimental Data: Melting/boiling points, solubility, and synthetic routes for the iodooctadecanoate derivative.

- Safety Profiles : Specific toxicity, ecotoxicity, and combustion byproducts.

- Regulatory Status : OSHA/NIOSH guidelines or environmental regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.